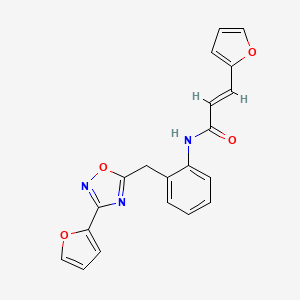

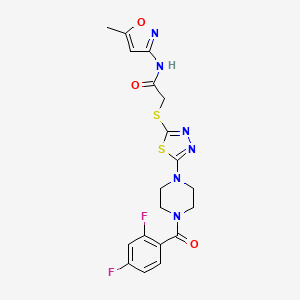

(E)-3-(furan-2-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups, including an acrylamide group, a furan ring, a phenyl ring, and a 1,2,4-oxadiazole ring. These groups could contribute to the compound’s reactivity and potential applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .Scientific Research Applications

Green Organic Chemistry Synthesis

- This compound is used in green organic chemistry synthesis under microwave radiation. It's involved in the enantioselective ene-reduction by marine and terrestrial-derived fungi, such as Penicillium citrinum and Aspergillus sydowii, to produce compounds with a CN-bearing stereogenic center. The absolute configuration of the biotransformation products was determined by electronic circular dichroism (ECD) spectra (Jimenez et al., 2019).

Antiplasmodial Activity

- N-acylated furazan-3-amine derivatives, related to this compound, showed activity against different strains of Plasmodium falciparum. The activity strongly depended on the nature of the acyl moiety, with benzamides showing promising activity. This study highlights the potential of such compounds in antimalarial drug development (Hermann et al., 2021).

Antimicrobial Evaluation

- 1,3,4-oxadiazole derivatives, related to this compound, have been evaluated for their antibacterial and antifungal activities. These compounds, synthesized from acylhydrazide, showed remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Therapeutic Potential in Viral Infections

- A closely related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase. This suggests its potential use as an inhibitor against SARS coronavirus, highlighting the therapeutic potential of similar compounds in viral infections (Lee et al., 2017).

Heterocyclic Compound Synthesis

- The compound is part of a broader class of heterocyclic compounds which have diverse biological activities. Its synthesis and evaluation for various biological activities like antibacterial and antiviral properties are of significant interest in pharmaceutical research (Siwach & Verma, 2020).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c24-18(10-9-15-6-3-11-25-15)21-16-7-2-1-5-14(16)13-19-22-20(23-27-19)17-8-4-12-26-17/h1-12H,13H2,(H,21,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXMSUXXRKEQKS-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)

![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)

![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2691898.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)

![1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2691907.png)

![4-(4-methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2691909.png)